Silmitasertib Sodium, also known as CX-4945, is a small molecule inhibitor of Casein Kinase 2 (CK2). [, ] CK2 is a serine/threonine protein kinase implicated in a wide range of cellular processes, including cell growth, proliferation, and survival. Silmitasertib Sodium exhibits anti-tumor activity in preclinical models and is currently being investigated as a potential therapeutic agent for various cancers.
The molecular structure of Silmitasertib Sodium is derived from the parent compound, Silmitasertib (CX-4945), which is a 4-quinolinecarboxylic acid derivative. [, ] While the exact structure of the sodium salt is not explicitly provided in the analyzed papers, it is expected to involve ionic interaction between the carboxylate group of Silmitasertib and a sodium ion.
Silmitasertib Sodium acts as a potent and selective ATP-competitive inhibitor of CK2. [, ] It competes with ATP for binding to the catalytic subunit of CK2, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways regulated by CK2, ultimately leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: